4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine

Lipophilicity ADME Prediction Medicinal Chemistry

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine (CAS 1431965-43-3 freebase; hydrobromide salt also commercially available) is a heterocyclic pyrazole derivative distinguished by a bromine atom at the 4-position, a methyl group at the 3-position, a propyl chain at N1, and an amine group at the 5-position. It belongs to the 3-alkyl-4-halogenopyrazol-5-amine class, a scaffold extensively explored in kinase inhibitor design and cross-coupling chemistry.

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
Cat. No. B10906258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine
Molecular FormulaC7H12BrN3
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)Br)N
InChIInChI=1S/C7H12BrN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3
InChIKeyBSISLVHNZZHBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine: Core Chemical Identity and Structural Distinction


4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine (CAS 1431965-43-3 freebase; hydrobromide salt also commercially available) is a heterocyclic pyrazole derivative distinguished by a bromine atom at the 4-position, a methyl group at the 3-position, a propyl chain at N1, and an amine group at the 5-position. It belongs to the 3-alkyl-4-halogenopyrazol-5-amine class, a scaffold extensively explored in kinase inhibitor design and cross-coupling chemistry. The presence of the bromine offers a versatile handle for metal-catalyzed transformations, while the N1-propyl substitution modulates lipophilicity and steric environment relative to unsubstituted or N1-methyl analogs.

Why 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole Analogs in Synthetic and Biological Applications


The compound is not a generic pyrazole; its pattern of substituents creates a specific steric, electronic, and lipophilic profile that profoundly affects reactivity and target engagement. The bromine atom enables chemoselective C–C bond formation via cross-coupling, a feature absent in the non-halogenated parent. The N1-propyl group, compared to a methyl or hydrogen, alters the molecule's lipophilicity and receptor-binding cavity fit. Evidence from kinase inhibitor programs demonstrates that subtle changes at the pyrazole N1 and C4 positions can shift potency by orders of magnitude. Therefore, simple in-class substitution risks both synthetic dead-ends and drastically reduced biological activity. [1]

Product-Specific Quantitative Evidence Guide for 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine


Increased Lipophilicity (LogP) vs. Non-Halogenated Parent

The 4-bromo substituent significantly increases the compound's lipophilicity compared to the non-halogenated parent 3-methyl-1-propyl-1H-pyrazol-5-amine. This difference modulates membrane permeability and protein binding. [1]

Lipophilicity ADME Prediction Medicinal Chemistry

Synthetic Versatility: Chemoselective Cross-Coupling Enabled by the C4-Bromine

The C4-bromine atom provides a chemoselective handle for Suzuki-Miyaura, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions, enabling late-stage diversification of complex scaffolds. This handle is absent in the non-halogenated analog.

Organic Synthesis Cross-Coupling Reactivity

4-Bromo Substitution Provides a Handle for Halogen Bonding Interaction in Target Binding

In the context of kinase inhibitor design, a bromine at the pyrazole 4-position can participate in halogen bonding with backbone carbonyls in the hinge region, enhancing binding affinity. The patent literature demonstrates that 4-bromopyrazole scaffolds are critical for potent p38 MAP kinase inhibition, with activity losses observed upon halogen removal. [1]

Halogen Bonding Kinase Inhibitor Design Structure-Based Drug Design

Regioisomeric Differentiation: N1-Propyl Placement Avoids Undesired Intramolecular Reactivity

The compound's regioisomer, 3-(4-bromo-3-methyl-pyrazol-1-yl)-propylamine (CAS 1000802-71-0), features an identical molecular formula but positions a reactive propylamine side chain off the N1 nitrogen. This creates an undesired secondary nucleophilic site that can lead to by-product formation in amide coupling or reductive amination reactions. The target compound, with a simple N1-propyl group and a C5-amine, has only one primary amino moiety, ensuring cleaner reaction profiles.

Regiochemistry Stability Drug Design

Water Solubility Advantage through Salt Formation

The compound is commercially available as a hydrobromide salt (CAS 1431965-43-3). The salt form is expected to have markedly higher aqueous solubility than the freebase (logSw = -0.909 predicted for freebase). This is a practical advantage for biological assay preparation where DMSO stock solutions are standard but some aqueous dilution is required.

Solubility HBr Salt Formulation

Best Application Scenarios for 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine


Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemists can use this compound as a key intermediate to construct ATP-competitive kinase inhibitors targeting p38 MAP kinase or other kinases. The 4-bromo substituent enables halogen bonding interactions, while the N1-propyl group can be optimized for selectivity. US Patent 7,390,810 provides explicit examples of such scaffolds leading to potent enzyme inhibitors. [1]

Late-Stage Diversification via Cross-Coupling

The C4-bromine allows for late-stage functionalization using Suzuki-Miyaura or Buchwald-Hartwig chemistry. This is invaluable for generating focused libraries around a central pharmacophore. The non-halogenated parent cannot be used in this way, making the brominated compound the indispensable choice for library synthesis.

ADME Property Optimization

The calculated logP of ~1.47 positions this compound in a favorable lipophilicity range for oral drug candidates. Its hydrobromide salt form simplifies solubility screening. Researchers studying structure-property relationships can use this compound to investigate the impact of halogen substitution on permeability and metabolic stability without the confounding effects of multiple reactive amines. [2]

Regioselective Derivatization in Complex Molecule Synthesis

With only one primary aromatic amine, this compound reacts chemoselectively with electrophiles (e.g., acid chlorides, isocyanates). This avoids the by-product formation seen with its regioisomer, leading to higher yields and simpler purification, which is critical for large-scale synthesis in an industrial setting.

Quote Request

Request a Quote for 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.